(R)-N-Boc-5-hydroxy-trp-ome

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

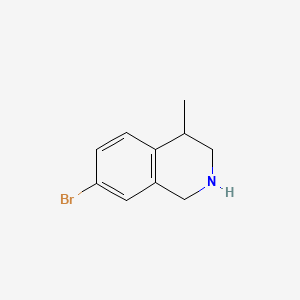

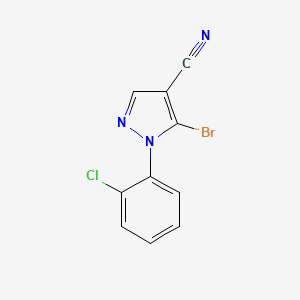

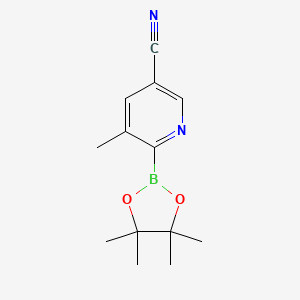

“®-N-Boc-5-hydroxy-trp-ome” is a chemical compound with the molecular formula C17H22N2O5 . It has a molecular weight of 334.372.

Molecular Structure Analysis

The molecule contains a total of 47 bonds. There are 25 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl .

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-N-Boc-5-hydroxy-trp-ome” are not fully detailed in the search results. The molecular weight is 334.36700 .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Analysis

- Electrochemical Cyclization : Novel, highly constrained 6,5-bicyclic dipeptides have been synthesized via electrochemical cyclization from dipeptides like Boc-(S)-serine-(S)-proline-OMe. This process generates an N-acyliminium cation trapped by an intramolecular hydroxyl group, forming a new chiral center with an S configuration. Such compounds are stable to acids like trifluoroacetic acid, useful in standard solid-phase peptide synthesis methodologies (Słomczyńska et al., 1996).

Peptide Structure and Interaction Studies

- Tryptophan-containing Peptide Helices : Studies have demonstrated stable helices in certain peptides containing Trp residues in specific positions. These peptides, such as Boc-Leu-Trp-Val-Ala-Aib-Leu-Trp-Val-OMe, form stable helices in chloroform solutions. NMR data reveals multiple intramolecularly hydrogen-bonded NH groups in these peptides (Mahalakshmi et al., 2005).

Analytical Chemistry Applications

- Electrochemical Behavior Studies : Research into the electrochemical behavior of Trp and its derivatives, like 5-hydroxytryptamine (5-HT) and glycyl-tryptophan peptide, at electrodes modified with hemin has been conducted. This has implications for developing analytical methods based on the electrochemical oxidation of these compounds (Nan et al., 2002).

Bioconjugation and Imaging

- Peptide-Polymer Conjugates for Cell Imaging : A study on cysteine-based amphiphilic peptide-polymer conjugates synthesized via thiol-mediated radical polymerization highlighted their applications in self-assembly, RNA polyplexation, and fluorescent labeling for cell imaging. These conjugates are useful in imaging Chinese Hamster Ovary (CHO) cells (Dule et al., 2017).

Peptide Synthesis Methodologies

- Solid-Phase Synthesis of Octreotide Analogs : The development of a solid-phase synthetic protocol for octreotide, an analogue of the hormone somatostatin, showcases the practical applications of protected amino acids like D-Trp(Boc) in peptide synthesis. These protocols are crucial for the synthesis of therapeutic and imaging agents for somatostatin-positive tumors (Edwards et al., 1994).

Nanostructure Formation

- Self-Assembling Tripeptides : The self-assembly of a tripeptide Boc-gamma-Abu(1)-Ala(2)-Trp(3)-OMe results in nanostructured supramolecular zippers. These zippers are formed through non-covalent interactions in which the indole side-chain of the Trp(3) residue plays a crucial role, indicating potential applications in nanotechnology (Ray et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2R)-3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(21)23-4)7-10-9-18-13-6-5-11(20)8-12(10)13/h5-6,8-9,14,18,20H,7H2,1-4H3,(H,19,22)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPXNIXOCSKSGI-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712325 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1234880-33-1 |

Source

|

| Record name | Methyl N-(tert-butoxycarbonyl)-5-hydroxy-D-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)

![tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B567160.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)